N-cyclopentyl-2-hydroxy-N-methylbenzamide
Overview
Description
“N-cyclopentyl-2-hydroxy-N-methylbenzamide” is a chemical compound with the CAS Number: 1094710-71-0 . It has a molecular weight of 219.28 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17NO2/c1-14(10-6-2-3-7-10)13(16)11-8-4-5-9-12(11)15/h4-5,8-10,15H,2-3,6-7H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 219.28 . The molecular formula of the compound is C13H17NO2 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
- Synthesis of Photoaffinity Analogs for Influenza Fusion Inhibitors: Researchers have developed tritiated versions of compounds similar to N-cyclopentyl-2-hydroxy-N-methylbenzamide for use as photoaffinity analogs in studying influenza fusion inhibitors. This illustrates the role of such compounds in creating tools for biological research and drug development (Dischino et al., 1999).
Drug Development and Pharmacological Evaluation
- Evaluation of Histone Deacetylase Inhibitors: A novel class of compounds, including N-acylhydrazone derivatives, has been investigated for their activity as histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds were designed from trichostatin A and evaluated for their antiproliferative activity and ability to induce apoptosis through caspase 3/7 activation, showcasing a potential pathway for cancer therapy research (Rodrigues et al., 2016).
Bioactivation and Metabolic Studies
- Investigation into the Metabolic Conversion of N-methylbenzamides: Studies on the stability and metabolic conversion of N-methylbenzamides to N-hydroxymethyl compounds have provided insights into the biochemical transformations that such compounds undergo in biological systems. These findings are relevant for understanding the metabolism and potential toxicity of related compounds (Ross et al., 1983).
Analytical Methodology and Environmental Phenols Detection
- Development of Analytical Methods for Environmental Phenols: Research on methods to measure concentrations of environmental phenols, including parabens and triclosan, in human milk demonstrates the application of related compounds in analytical chemistry for assessing human exposure to environmental contaminants (Ye et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
N-cyclopentyl-2-hydroxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(10-6-2-3-7-10)13(16)11-8-4-5-9-12(11)15/h4-5,8-10,15H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPKYHQDQVKKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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